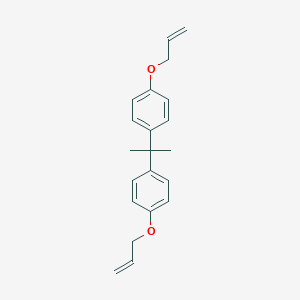

2,2-Bis(4-allyloxyphenyl)propan

Übersicht

Beschreibung

It is primarily used as a reactive diluent for bismaleimide resins, which are designed to reduce melt viscosity and improve the tack and drape of prepregs . This compound is significant in the field of polymer chemistry due to its role in enhancing the properties of various resins.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(4-allyloxyphenyl)propane is used in various scientific research applications:

Polymer Chemistry: As a reactive diluent for bismaleimide resins, it helps in reducing melt viscosity and improving the properties of prepregs.

Material Science: Used in the synthesis of tough, flexible films.

Epoxy Resin Production: Acts as a starting material for producing low viscosity epoxy resins.

Wirkmechanismus

Target of Action

The primary target of 2,2-Bis(4-allyloxyphenyl)propane, also known as Bisphenol A bisallyl ether, is bismaleimide resins . This compound acts as a reactive diluent for these resins, designed to reduce their melt viscosity and improve the tack and drape of prepregs made thereof .

Mode of Action

Bisphenol A bisallyl ether interacts with bismaleimide resins by reducing their melt viscosity . This interaction results in an improvement in the tack and drape of prepregs made from these resins .

Biochemical Pathways

It’s known that this compound plays a role in the synthesis of bismaleimide resins .

Pharmacokinetics

As a reactive diluent, it’s likely that its bioavailability is influenced by its interaction with bismaleimide resins .

Result of Action

The primary result of Bisphenol A bisallyl ether’s action is the reduction of melt viscosity in bismaleimide resins . This leads to improved tack and drape of prepregs made from these resins .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,2-Bis(4-allyloxyphenyl)propane are not fully understood due to the limited research available. It is known that it interacts with various enzymes and proteins in the body. For instance, it is used as a reactive diluent for bismaleimide resins, which implies that it may interact with enzymes involved in polymerization .

Molecular Mechanism

It is known to be a reactive diluent for bismaleimide resins, suggesting that it may interact with biomolecules involved in these processes . Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.

Metabolic Pathways

It is known that it is a reactive diluent for bismaleimide resins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-allyloxyphenyl)propane typically involves the reaction of bisphenol A with an allyl halide in the presence of a base. The process can be summarized as follows:

Formation of Bisphenol A Salt: Bisphenol A is reacted with an alkali (such as sodium hydroxide) in a suitable solvent to form the bisphenol A salt.

Etherification: The bisphenol A salt is then reacted with an allyl halide (such as allyl chloride) to form 2,2-Bis(4-allyloxyphenyl)propane.

Industrial Production Methods

In industrial settings, the synthesis often uses ethanol as a solvent. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(4-allyloxyphenyl)propane undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides.

Substitution: The allyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides and oxygen.

Substitution: Strong nucleophiles such as halides can be used under basic conditions.

Major Products

Oxidation: Formation of epoxides.

Substitution: Formation of substituted allyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bisphenol A: Lacks the allyl groups, making it less reactive in polymerization reactions.

Bisphenol A Diglycidyl Ether: Contains glycidyl groups instead of allyl groups, leading to different reactivity and applications.

Uniqueness

2,2-Bis(4-allyloxyphenyl)propane is unique due to its allyl groups, which provide enhanced reactivity in polymerization reactions, making it a valuable compound in the production of advanced polymer materials .

Eigenschaften

IUPAC Name |

1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-5-15-22-19-11-7-17(8-12-19)21(3,4)18-9-13-20(14-10-18)23-16-6-2/h5-14H,1-2,15-16H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZZNWQQCGSWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863266 | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3739-67-1 | |

| Record name | Bisphenol A diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A diallyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenebis[(allyloxy)benzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bisphenol A diallyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L73LDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

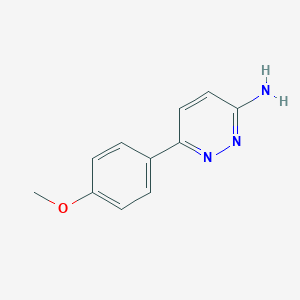

Feasible Synthetic Routes

Q1: What is the role of Bisphenol A bisallyl ether in the LBMI resin system?

A1: Bisphenol A bisallyl ether acts as a reactive diluent in the LBMI resin system []. It helps control the viscosity of the resin mixture, making it suitable for processing techniques like Resin Transfer Molding (RTM) []. The allyl groups within its structure can participate in the curing process, reacting with the maleimide groups and contributing to the formation of a crosslinked network within the final resin [].

Q2: How does the presence of Bisphenol A bisallyl ether affect the thermal properties of the cured resin?

A2: While the provided abstracts do not directly address the specific impact of Bisphenol A bisallyl ether on the final thermal properties, it's important to note that it plays a role in the network formation during curing. The crosslinked structure resulting from the reaction of its allyl groups with other components like bismaleimides contributes to the high thermal resistance observed in the cured LBMI resins []. Further research may explore the specific influence of Bisphenol A bisallyl ether concentration on glass transition temperature, thermal stability, and degradation behavior of the final material.

Q3: Are there any studies investigating the potential for replacing Bisphenol A bisallyl ether in these resin systems?

A3: While the provided abstracts don't directly compare Bisphenol A bisallyl ether with alternative diluents, the research highlights the ongoing interest in modifying bismaleimide resin properties [, , , ]. Researchers are exploring various additives, including graphene oxide and polyetheretherketone, to enhance mechanical and dielectric properties [, , , ]. These explorations suggest ongoing efforts to optimize these resin systems, potentially seeking alternatives to Bisphenol A bisallyl ether with improved performance or reduced environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)